molecular formula C19H18FN3O3S B7040827 N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide

N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B7040827
M. Wt: 387.4 g/mol
InChI Key: ZOHKCFQGZCCDAH-UHFFFAOYSA-N
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Description

N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole and oxazole derivatives

Properties

IUPAC Name

N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-25-10-15-13(9-26-23-15)18(24)22-19-21-17(11-6-7-11)16(27-19)8-12-4-2-3-5-14(12)20/h2-5,9,11H,6-8,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHKCFQGZCCDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC=C1C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The 2-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a fluorobenzyl halide.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the thiazole and oxazole intermediates under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and processes.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-cyclopropyl-5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
  • N-[4-cyclopropyl-5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-[4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(methoxymethyl)-1,2-oxazole-4-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, bioavailability, and ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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